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Compound of Interest

Compound Name: Renzapride

CAS No.: 112727-80-7

Cat. No.: B052152 Get Quote

Executive Summary
Renzapride is a gastroprokinetic agent belonging to the benzamide class.[3] Structurally, it is

distinguished by a 1-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic scaffold that confers high

selectivity for serotonin receptors in the enteric nervous system.[2] Unlike its structural analog

metoclopramide, renzapride lacks dopamine D2 antagonist activity, reducing the risk of

extrapyramidal side effects.

IUPAC Name: 4-amino-N-[(1R,4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-

methoxybenzamide[1][2]

CAS Number: 112727-80-7 (Free base)[1][2]

Molecular Formula: C₁₆H₂₂ClN₃O₂

Molecular Weight: 323.82 g/mol [2]

Chemical Structure & Pharmacophore Analysis
The molecule consists of two distinct domains linked by an amide bond:

The Pharmacophore (Acid Component): A 4-amino-5-chloro-2-methoxybenzoic acid moiety.

[1][2] The ortho-methoxy and meta-chloro substituents are critical for locking the

conformation via intramolecular hydrogen bonding, mimicking the indole ring of serotonin.[1]
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The Toxicophore/Binding Core (Amine Component): An endo-1-azabicyclo[3.3.1]nonan-4-

amine.[1][2] This bridgehead nitrogen system provides a rigidified "boat-chair" conformation

that optimally positions the basic nitrogen for receptor interaction.[1]

Structural Visualization
Figure 1: Pharmacophore dissection of Renzapride showing the acid and amine domains.

Retrosynthetic Analysis
The convergent synthesis disconnects at the amide bond. The primary challenge is the

construction of the 1-azabicyclo[3.3.1]nonane ring system, specifically the endo-isomer.

Strategic Disconnections:

Amide Coupling: Joining the acid chloride/activated ester with the bicyclic amine.

Bicyclic Ring Construction: A Dieckmann cyclization strategy starting from a 3-substituted

piperidine derivative.[1]

Piperidine Functionalization: Hydrogenation of ethyl nicotinate followed by N-alkylation.[1]
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Figure 2: Retrosynthetic pathway utilizing the Dieckmann cyclization strategy.[1][2]
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Detailed Synthesis Protocol
Phase 1: Synthesis of the Amine Core (1-
azabicyclo[3.3.1]nonan-4-amine)
This route follows the methodology established by King et al. (Beecham Pharmaceuticals),

utilizing a Dieckmann cyclization to form the bridged system.[2]

Step 1: Preparation of Ethyl Nipecotate

Reagents: Ethyl nicotinate, H₂, Pd/C (5%), Ethanol.[2]

Procedure: Catalytic hydrogenation of ethyl nicotinate at 50 psi and 60°C yields ethyl

nipecotate (piperidine-3-carboxylate).[1][2]

Mechanism: Reduction of the pyridine ring to the saturated piperidine.

Step 2: N-Alkylation (Michael Addition)[1][2]

Reagents: Ethyl nipecotate, Ethyl acrylate, Ethanol (cat. NaOEt).

Procedure: The secondary amine of ethyl nipecotate undergoes a Michael addition to ethyl

acrylate.

Product: Diethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate.[1][2]

Key Parameter: Control temperature to prevent polymerization of the acrylate.

Step 3: Dieckmann Cyclization

Reagents: Potassium tert-butoxide (KOtBu), Toluene or Benzene, Reflux.[2]

Procedure: The diester is treated with a strong base (KOtBu) to induce intramolecular

Claisen condensation (Dieckmann cyclization).[2]

Intermediate: The β-keto ester bicyclic intermediate.[1]
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Workup: Acid hydrolysis (HCl, reflux) promotes decarboxylation to yield 1-

azabicyclo[3.3.1]nonan-4-one.[1][2]

Step 4: Stereoselective Reductive Amination

Reagents: Hydroxylamine hydrochloride, NaOAc, then H₂/Raney Nickel or Na/Amyl alcohol.

Procedure:

Convert the ketone to the oxime using hydroxylamine.

Reduce the oxime. Catalytic hydrogenation (Raney Ni) often yields a mixture of endo and

exo isomers.

Purification: The endo-amine (cis relative to the bridge) is the desired pharmacophore. It is

often separated by fractional crystallization of the hydrochloride or benzoate salt.

Phase 2: Synthesis of the Acid Core
Starting Material: 4-Amino-salicylic acid (PAS) or 4-amino-2-methoxybenzoic acid.[1][2]

Chlorination: Protection of the amine (acetyl) followed by chlorination with SO₂Cl₂ or Cl₂ in

acetic acid introduces the chlorine at the 5-position.

Methylation: If starting from salicylic acid, O-methylation is performed using dimethyl sulfate

or methyl iodide.[1][2]

Deprotection: Hydrolysis of the N-acetyl group yields 4-amino-5-chloro-2-methoxybenzoic

acid.[1][2]

Phase 3: Coupling (Final Assembly)
Protocol:

Activation: Dissolve the benzoic acid derivative (1.0 eq) in DMF/DCM. Add

Carbonyldiimidazole (CDI, 1.1 eq) and stir for 1 hour to form the acyl imidazole. Alternatively,

use Ethyl chloroformate to form the mixed anhydride.
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Coupling: Add the endo-1-azabicyclo[3.3.1]nonan-4-amine (1.0 eq) to the activated acid

solution.

Reaction: Stir at room temperature for 12–24 hours.

Workup: Quench with water, extract with DCM, wash with NaHCO₃ (to remove unreacted

acid) and brine.

Salt Formation: Dissolve the free base in ethanol and add ethanolic HCl to precipitate

Renzapride Hydrochloride.

Quantitative Data & Process Parameters
Parameter Specification Notes

Reaction Temp (Cyclization) 80–110°C
Reflux required for Dieckmann

closure.[1][2]

Pressure (Hydrogenation) 50 psi
For pyridine reduction and

oxime reduction.

Yield (Step 3 - Ketone) 45–60%

Critical step; competitive

polymerization reduces yield.

[2]

Isomer Ratio (Endo:Exo) ~3:1 to 1:1
Depends on reducing agent

(Raney Ni vs Na/Alcohol).[2]

Final Purity >99.5%
Required for pharmaceutical

grade (HPLC).

Analytical Characterization (Expected Data)
¹H NMR (DMSO-d₆, 400 MHz):

δ 7.8 (s, 1H, Ar-H6), δ 6.5 (s, 1H, Ar-H3).[2]

δ 5.9 (s, 2H, NH₂).[2]

δ 3.8 (s, 3H, OMe).[2]
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δ 4.1 (m, 1H, Bridgehead CH-N).[2]

δ 3.0–3.4 (m, Multiplets, Bicyclic ring protons).[2]

Mass Spectrometry (ESI+): m/z 324 [M+H]⁺ (³⁵Cl isotope), 326 (³⁷Cl isotope) in 3:1 ratio.[2]

IR Spectroscopy: 1640 cm⁻¹ (Amide C=O), 3300–3400 cm⁻¹ (NH stretch).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Chemical Structure and Synthesis of
Renzapride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052152#chemical-structure-and-synthesis-of-
renzapride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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